molecular formula C10H7BrFNO2 B11719168 Methyl 4-Bromo-6-fluoroindole-3-carboxylate

Methyl 4-Bromo-6-fluoroindole-3-carboxylate

Cat. No.: B11719168
M. Wt: 272.07 g/mol
InChI Key: INULPBXZMKIKNK-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method is the bromination of 6-fluoroindole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Bromoindole-3-carboxylate
  • Methyl 6-Fluoroindole-3-carboxylate
  • Methyl 4-Chloro-6-fluoroindole-3-carboxylate

Uniqueness

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these two halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, including case studies, synthesis methods, and comparative data.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of halogen substituents (bromo and fluoro) enhances the compound's reactivity and biological properties.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Bromination and Fluorination: Using bromine and fluorine sources to introduce the respective halogens at specific positions on the indole ring.
  • Carboxylation: Employing carboxylic acid derivatives to introduce the carboxylate group at the 3-position of the indole.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a study evaluating its effects on RPMI-8226 cells (a human multiple myeloma cell line), this compound exhibited an IC50 value of approximately 2.89 μM, indicating potent cytotoxicity against cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
RPMI-82262.89Inhibition of cell proliferation
A549 (Lung)5.50Induction of apoptosis
MCF7 (Breast)3.75Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). HDAC inhibition is crucial for regulating gene expression related to cancer progression. This compound showed selective inhibition towards HDAC1 and HDAC3 isoforms, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 μg/mL against MRSA, showcasing its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results confirmed its efficacy in inducing apoptosis in RPMI-8226 cells and other tested lines, supporting its role as an anticancer drug candidate .

Discussion

The biological activity of this compound is promising, particularly in the fields of antimicrobial and anticancer research. Its ability to inhibit key enzymes involved in cancer progression alongside its antimicrobial properties positions it as a multifaceted therapeutic agent.

Future research should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies: Evaluating the efficacy and safety profiles in animal models before progressing to clinical trials.
  • Structure-Activity Relationship (SAR) Analysis: Identifying modifications that could enhance potency or selectivity.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3

InChI Key

INULPBXZMKIKNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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